CID 616653

Description

CID 616653, chemically designated as Adenosine, N,N-dibenzoyl-2'-deoxy-, 3'-acetate, is a modified nucleoside derivative with the molecular formula C₂₆H₂₃N₅O₆ and a molecular weight of 501.49 g/mol . Its structure features:

- A 2'-deoxyribose sugar backbone.

- N,N-dibenzoyl protection at the adenine base's exocyclic amine group.

- A 3'-acetate ester substituent.

This compound is likely utilized as a synthetic intermediate in oligonucleotide chemistry, where protecting groups (e.g., benzoyl, acetate) prevent undesired reactions during solid-phase synthesis . Its lipophilic benzoyl and acetate groups enhance stability and solubility in organic solvents, critical for purification and handling in laboratory settings .

Properties

InChI |

InChI=1S/C4H2BrN3O4/c5-1-2(4(9)10)6-7-3(1)8(11)12/h(H,6,7)(H,9,10) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYVPVIOGABUWIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

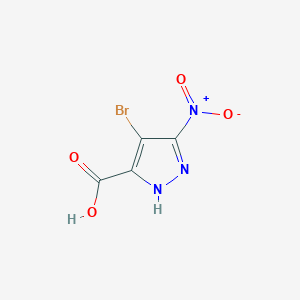

C1(=C(NN=C1[N+](=O)[O-])C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1(=C(NN=C1[N+](=O)[O-])C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Bromo-5-nitro-1H-pyrazole-3-carboxylic acid involves several synthetic steps. One common method starts with the bromination of 5-nitro-1H-pyrazole-3-carboxylic acid. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position .

Industrial Production Methods

While specific industrial production methods for 4-Bromo-5-nitro-1H-pyrazole-3-carboxylic acid are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures are in place to handle the reagents and products.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-nitro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides or esters.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines or thiols, solvents like ethanol or water, and mild heating.

Reduction Reactions: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

Coupling Reactions: Coupling agents like carbodiimides (e.g., EDC) and solvents like dichloromethane or DMF.

Major Products Formed

Substitution Reactions: Products include substituted pyrazoles with various functional groups.

Reduction Reactions: Products include 4-bromo-5-amino-1H-pyrazole-3-carboxylic acid.

Coupling Reactions: Products include amides or esters derived from the carboxylic acid group.

Scientific Research Applications

4-Bromo-5-nitro-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Bromo-5-nitro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom and carboxylic acid group can also participate in binding interactions with proteins and enzymes, affecting their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Selection Criteria for Similar Compounds

Compounds were selected based on structural homology (shared nucleoside backbone with variations in protecting groups or substitution patterns) and functional relevance (applications in chemical synthesis or drug development) .

Comparative Analysis

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Functional Role |

|---|---|---|---|---|

| CID 616653 | C₂₆H₂₃N₅O₆ | 501.49 | 2'-deoxy, N,N-dibenzoyl, 3'-acetate | Synthetic intermediate |

| 2'-Deoxyadenosine | C₁₀H₁₃N₅O₃ | 251.24 | Unmodified 2'-deoxyribose, free amine | DNA precursor, research substrate |

| N⁶-Benzoyl-2'-deoxyadenosine | C₁₇H₁₈N₅O₄ | 356.36 | 2'-deoxy, N⁶-benzoyl (single protection) | Oligonucleotide synthesis |

| 5'-O-DMT-3'-acetylthymidine | C₃₃H₃₄N₂O₇ | 570.63 | 5'-O-DMT, 3'-acetyl, thymine base | Solid-phase DNA synthesis |

Key Differences and Implications

Protection Patterns: this compound employs N,N-dibenzoyl protection, which offers enhanced steric hindrance and stability compared to the single benzoyl group in N⁶-Benzoyl-2'-deoxyadenosine. This makes it less prone to premature deprotection during synthetic steps . The 3'-acetate group in this compound contrasts with the 5'-O-DMT (dimethoxytrityl) protection in thymidine derivatives. Acetate esters are typically removed under milder basic conditions (e.g., ammonia), whereas DMT requires acidic cleavage .

Lipophilicity and Solubility: this compound’s dibenzoyl and acetate groups increase its lipophilicity (logP ~3.2 estimated) compared to unmodified 2'-deoxyadenosine (logP ~-1.5). This property facilitates its use in organic-phase reactions .

Biological Activity :

- Unlike therapeutic nucleoside analogs (e.g., Cladribine), this compound lacks documented pharmacological activity due to its protective groups, which block interactions with cellular enzymes .

Synthetic Utility: this compound’s dual protection is advantageous for multi-step synthesis, whereas single-protected analogs like N⁶-Benzoyl-2'-deoxyadenosine are more cost-effective for simpler applications .

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying CID 616653?

- Methodological Answer : Begin by identifying gaps in existing literature (e.g., physicochemical properties, biological activity). Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure the question . For example: "How does the molecular structure of this compound influence its reactivity under varying pH conditions compared to analogous compounds?" Ensure specificity and testability by refining hypotheses through iterative literature reviews and pilot studies .

Q. What are the key considerations in designing experiments to evaluate this compound’s reactivity?

- Methodological Answer : Define independent variables (e.g., temperature, solvent) and dependent variables (e.g., reaction rate, yield). Include control groups (e.g., inert analogs) to isolate this compound’s effects. Use replication (≥3 trials) to ensure reproducibility. Document experimental protocols in detail, including instrumentation calibration and purity validation, as per guidelines for rigorous chemical research .

Q. How to conduct a systematic literature review for this compound?

- Methodological Answer :

Use databases (PubMed, SciFinder) with search terms like "this compound" + "synthesis" or "this compound + [application]."

Filter results by relevance, publication date (prioritize last 10 years), and peer-reviewed journals.

Organize findings into themes (e.g., synthetic methods, spectral data contradictions) using reference managers (Zotero, EndNote).

Cite primary sources and avoid over-reliance on reviews to maintain originality .

Advanced Research Questions

Q. How to resolve contradictions between computational predictions and experimental data for this compound’s molecular interactions?

- Methodological Answer :

- Step 1 : Validate computational models (e.g., DFT, MD simulations) by comparing parameters (e.g., bond lengths, Gibbs free energy) with crystallographic or spectroscopic data .

- Step 2 : Identify systemic errors (e.g., solvent effects in simulations) and recalibrate models using experimental benchmarks.

- Step 3 : Perform sensitivity analyses to assess the impact of variable adjustments. Cross-reference discrepancies with independent studies to determine consensus .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound’s bioactivity studies?

- Methodological Answer :

- Use nonlinear regression (e.g., Hill equation) to model sigmoidal dose-response curves.

- Apply ANOVA or Kruskal-Wallis tests for multi-group comparisons, ensuring normality and homogeneity of variance.

- Report confidence intervals (95%) and effect sizes (e.g., IC₅₀) with error margins. For high-throughput data, employ false discovery rate (FDR) corrections to minimize Type I errors .

Q. How to integrate contradictory spectral data (e.g., NMR, IR) from independent studies on this compound?

- Methodological Answer :

- Table 1 : Contradiction Analysis Framework

| Step | Action | Tools/Techniques |

|---|---|---|

| 1 | Compile raw spectral data from all sources | MestReNova, ACD/Labs |

| 2 | Normalize experimental conditions (e.g., solvent, temperature) | Metadata cross-check |

| 3 | Identify outliers via cluster analysis | PCA, Heatmaps |

| 4 | Replicate ambiguous results under standardized protocols | Controlled lab experiments |

- Outcome : Publish a comparative study with annotated discrepancies and recommendations for future standardization .

Q. What strategies ensure ethical and rigorous reporting of this compound’s toxicological data?

- Methodological Answer :

- Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing.

- Disclose conflicts of interest and funding sources.

- Use controlled vocabularies (e.g., MeSH terms) for metadata. For in vivo studies, adhere to ARRIVE guidelines for experimental transparency .

Key Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.